4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Overview
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is an organoboron compound with the molecular formula C10H14BNO2. It is characterized by a pyridine ring substituted with a 5,5-dimethyl-1,3,2-dioxaborinane group. This compound is of interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine typically involves the reaction of pyridine with a boronic ester. One common method is the reaction of pyridine-4-boronic acid with neopentyl glycol under dehydrating conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborinane ring can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides, forming new carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form boronic acids or borates under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran or dimethylformamide.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to convert the boron moiety to boronic acids.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Produces boronic acids or borates.
Scientific Research Applications
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine in chemical reactions involves the activation of the boron atom. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate . The dioxaborinane ring stabilizes the boron atom, enhancing its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
- Pyridine-3-boronic acid, neopentyl ester
- Pyridine-4-boronic acid, neopentyl ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Comparison: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is unique due to the presence of the dioxaborinane ring, which provides enhanced stability and reactivity compared to other boronic esters. This makes it particularly useful in cross-coupling reactions and other organic transformations .
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c1-10(2)7-13-11(14-8-10)9-3-5-12-6-4-9/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQULWCYQQMIJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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